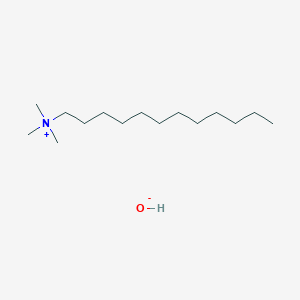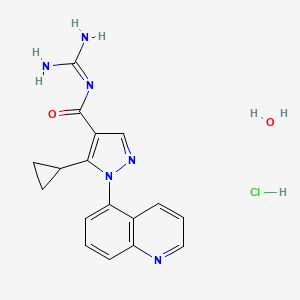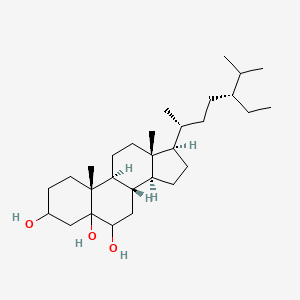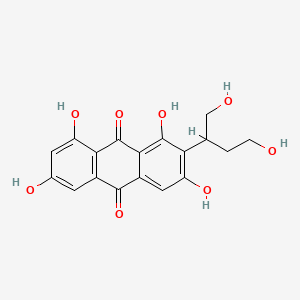
Isobutyrate de sodium
Vue d'ensemble
Description
Sodium isobutyrate, also known as Sodium isobutyrate, is a useful research compound. Its molecular formula is C4H8NaO2 and its molecular weight is 111.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium isobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium isobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nutrition animale et santé intestinale
L'isobutyrate de sodium est utilisé comme additif nutritionnel dans l'élevage, en particulier chez les veaux laitiers en pré-sevrage. Il favorise le développement de la microflore ruminale et intestinale, ce qui est crucial pour la santé et la croissance des jeunes animaux . La supplémentation en this compound dans l'alimentation animale a montré qu'elle améliorait les performances de croissance, le développement du rumen et la sécrétion hormonale .
Rôle thérapeutique dans la maladie inflammatoire de l'intestin
Dans le contexte de la médecine humaine, l'this compound a des implications thérapeutiques dans le traitement de la maladie inflammatoire de l'intestin (MIC). Il contribue au maintien de la barrière muqueuse, sert de source d'énergie pour les cellules épithéliales intestinales et présente des effets anti-inflammatoires, qui sont essentiels pour l'homéostasie intestinale .
Modulation du microbiote
L'this compound joue un rôle dans la modulation du microbiote gastro-intestinal. Il a été observé qu'il augmentait la richesse de la communauté dans le rumen à faibles niveaux de supplémentation, et il peut ajuster positivement la communication entre le microbiote ruminal et intestinal, suggérant son potentiel pour promouvoir le développement du microbiote .
Recherche sur la modification des histones
Dans le domaine de l'épigénétique, l'this compound a été identifié comme un contributeur à la modification des histones. Il est impliqué dans le processus d'isobutyrylation de la lysine, une modification post-traductionnelle qui régule l'expression des gènes et la physiologie cellulaire .
Applications dans l'industrie alimentaire
Bien qu'il ne soit pas directement lié à l'this compound, son parent structural, l'acétate d'isobutyrate de saccharose, est largement utilisé dans l'industrie alimentaire. Il forme des émulsions stables et améliore la texture et la sensation en bouche des produits alimentaires, suggérant que l'this compound pourrait avoir des applications similaires .
Fonction antioxydante chez les animaux en pré-sevrage
La recherche indique que la supplémentation en this compound peut améliorer la fonction antioxydante chez les veaux laitiers avant le sevrage. Cela met en évidence son rôle potentiel dans l'amélioration de la santé et du bien-être général des jeunes animaux en stimulant leur système immunitaire .
Nutrition avicole
Chez les volailles, l'this compound est utilisé pour améliorer la santé, les performances et l'efficacité alimentaire des animaux. Il agit comme un agent bactéricide sélectif, contrôlant les bactéries nocives et contribuant ainsi à la santé des oiseaux .
Aquaculture
Bien que n'impliquant pas directement l'this compound, des études sur des composés apparentés comme le butyrate de sodium ont montré des avantages en aquaculture. Ces avantages comprennent des améliorations des modifications des histones et de l'expression des gènes liées à la réponse immunitaire chez les poissons, suggérant que l'this compound pourrait avoir des applications similaires dans ce domaine .
Orientations Futures
The current outlook for the Sodium isobutyrate market is positive and it is expected to witness significant growth in the coming years . The increasing demand for Sodium isobutyrate in the food and beverage industry, particularly for the production of processed and convenience foods, is one of the key factors driving the market growth . Furthermore, the expanding cosmetic and personal care industry is anticipated to create lucrative opportunities for the Sodium isobutyrate market .
Mécanisme D'action
Target of Action
Sodium isobutyrate, also known as isobutyric acid, primarily targets histone deacetylases (HDACs) . These enzymes are involved in the removal of acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Its specific targets include HDAC1, HDAC2, and HDAC3 .
Mode of Action
Sodium isobutyrate acts as a histone deacetylase inhibitor . By inhibiting the action of HDACs, it prevents the removal of acetyl groups from histones. This results in a more relaxed DNA configuration, thereby influencing gene expression . It plays a predominant role in the epigenetic regulation of gene expression and cell function .
Biochemical Pathways
The action of sodium isobutyrate affects several biochemical pathways. It has a potent regulatory effect on gene expression, which is related to its role as a histone deacetylase inhibitor . It also impacts the expression of genes related to inflammatory response and reinforcement of the epithelial defense barrier . Furthermore, it influences the expression of genes related to epigenetic modifications .
Pharmacokinetics
It is known that butyrate, a bacterial metabolite synthesized in the gut, can enter the portal vein and interact with various organs . The absorption, distribution, metabolism, and excretion (ADME) properties of sodium isobutyrate and their impact on its bioavailability need further investigation.
Result of Action
The action of sodium isobutyrate leads to a twofold increase in the acetylation level of histone H4 at lysine 8 . This modification of histone acetylation levels can influence the expression of various genes, thereby impacting cellular functions . It showed no effect on the acetylation of histone h3 at lys9 .
Analyse Biochimique
Biochemical Properties
Sodium isobutyrate plays a significant role in biochemical reactions, particularly as a histone deacetylase (HDAC) inhibitor. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, sodium isobutyrate inhibits class I HDACs, including HDAC1, HDAC2, and HDAC3 . This inhibition leads to increased acetylation of histones, resulting in changes in gene expression. Sodium isobutyrate also interacts with cyclic AMP (cAMP) pathways, increasing intracellular levels of cAMP and affecting cellular signaling .
Cellular Effects
Sodium isobutyrate has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, sodium isobutyrate induces reversible changes in morphology, growth rate, and enzyme activities . It has been shown to inhibit cell proliferation, induce differentiation, and alter gene expression patterns. Sodium isobutyrate also exhibits neuroprotective effects in models of ischemic stroke by reducing inflammation and oxidative stress .
Molecular Mechanism
The molecular mechanism of sodium isobutyrate involves its role as an HDAC inhibitor. By inhibiting HDACs, sodium isobutyrate increases histone acetylation, leading to a more relaxed chromatin structure and enhanced gene transcription . This compound also affects the expression of specific genes involved in cell cycle regulation, apoptosis, and differentiation. Additionally, sodium isobutyrate modulates the activity of various signaling pathways, including the cAMP pathway, which further influences cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium isobutyrate can change over time. The stability and degradation of sodium isobutyrate are critical factors that influence its long-term effects on cellular function. Studies have shown that sodium isobutyrate remains stable under standard storage conditions but may degrade over extended periods . Long-term exposure to sodium isobutyrate can lead to sustained changes in gene expression and cellular behavior, which are important considerations for in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of sodium isobutyrate vary with different dosages in animal models. At lower doses, sodium isobutyrate has been shown to have beneficial effects, such as reducing inflammation and protecting against neurodegeneration . At higher doses, it may exhibit toxic or adverse effects, including potential hepatotoxicity and gastrointestinal disturbances . Understanding the dosage-dependent effects of sodium isobutyrate is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
Sodium isobutyrate is involved in various metabolic pathways, including those related to short-chain fatty acids (SCFAs). It is metabolized in the gut by microbial fermentation of dietary fibers, producing SCFAs such as acetate, propionate, and butyrate . These SCFAs play essential roles in maintaining gut health, regulating glucose and lipid metabolism, and modulating immune responses. Sodium isobutyrate also influences metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of sodium isobutyrate within cells and tissues are mediated by specific transporters and binding proteins. Sodium isobutyrate is transported across cell membranes via active transport mechanisms, including sodium-dependent transporters . Once inside the cell, it can accumulate in various cellular compartments, influencing its localization and activity. The distribution of sodium isobutyrate within tissues is also affected by factors such as blood flow and tissue permeability.
Subcellular Localization
Sodium isobutyrate exhibits specific subcellular localization patterns that affect its activity and function. It can be targeted to different cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization of sodium isobutyrate is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of sodium isobutyrate is essential for elucidating its precise mechanisms of action and biological effects.
Propriétés
| { "Design of the Synthesis Pathway":[ "The synthesis pathway for Sodium isobutyrate involves the esterification of isobutyric acid with sodium hydroxide.", "The reaction takes place in a solvent, typically ethanol or methanol.", "The resulting product is then purified through crystallization or distillation." ], "Starting Materials":[ "Isobutyric acid", "Sodium hydroxide", "Ethanol or methanol" ], "Reaction":[ "Step 1: Dissolve sodium hydroxide in ethanol or methanol to create a sodium hydroxide solution.", "Step 2: Add isobutyric acid to the sodium hydroxide solution and stir to mix.", "Step 3: Heat the mixture to reflux for several hours to allow for the esterification reaction to occur.", "Step 4: Cool the mixture and add water to the solution to hydrolyze any unreacted isobutyric acid.", "Step 5: Filter the solution to remove any solids.", "Step 6: Concentrate the solution through distillation or evaporation to obtain Sodium isobutyrate.", "Step 7: Purify the product through crystallization or distillation." ] } | |
Numéro CAS |
996-30-5 |
Formule moléculaire |
C4H8NaO2 |
Poids moléculaire |
111.09 g/mol |
Nom IUPAC |
sodium;2-methylpropanoate |
InChI |
InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6); |
Clé InChI |
CVBUNHURBRMLHC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)[O-].[Na+] |
SMILES canonique |
CC(C)C(=O)O.[Na] |
| 996-30-5 | |
Numéros CAS associés |
79-31-2 (Parent) |
Synonymes |
2-methpropanoic acid ammonium isobutyrate isobutyric acid isobutyric acid, ammonium salt isobutyric acid, calcium salt isobutyric acid, hemiammoniate isobutyric acid, nickel salt isobutyric acid, potassium salt isobutyric acid, sodium salt isobutyric acid, sodium salt, 11C-labeled isobutyric acid, sodium salt, 14C-labeled sodium isobutyrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Sodium Isobutyrate?
A1: Sodium Isobutyrate, also known as sodium 2-methylpropanoate, is the sodium salt of isobutyric acid. Its molecular formula is C4H7NaO2 and its molecular weight is 110.09 g/mol. While spectroscopic data isn't explicitly provided in the provided abstracts, techniques like NMR and IR spectroscopy can be used to elucidate its structural features.
Q2: How does Sodium Isobutyrate impact the growth of certain microorganisms?
A: Research has shown that Sodium Isobutyrate is essential for the growth of certain anaerobic bacteria, such as Treponema microdentium, found in the oral cavity []. These bacteria require isobutyrate as a growth factor, alongside polyamines and a specific oxidation-reduction potential. This dependency arises from their inability to synthesize isobutyrate independently.
Q3: How is Sodium Isobutyrate involved in the biosynthesis of tylosin and fatty acids?
A: Studies using labelled Sodium Isobutyrate [(CD3)2-CHCOONa] in Streptomyces fradiae cultures revealed its role as a precursor to n-butyrate in the biosynthesis of tylosin and fatty acids []. The incorporated isobutyrate was found to be transformed into butyrate, ultimately contributing to the synthesis of even, straight-chain fatty acids.
Q4: What are the physical properties of Sodium Isobutyrate and other alkali-metal carboxylates at high temperatures?
A: Molten alkali-metal carboxylates, including Sodium Isobutyrate, exhibit interesting thermodynamic and transport properties []. Sodium Isobutyrate, specifically, transitions into a liquid crystal around 250 °C and becomes fully isotropic at 324 °C []. These transitions are accompanied by sharp changes in viscosity and ionic conductivity, making these materials intriguing for further study.
Q5: What are the potential applications of Sodium Isobutyrate in animal feed?
A: Research suggests that supplementing animal feed with Sodium Isobutyrate can positively influence animal growth and nutrient utilization. For instance, supplementing sheep feed with Sodium Isobutyrate led to increased body weight gain, improved feed conversion ratios, and higher dry matter intake []. Similarly, in cattle fed with urea-treated wheat straw, Sodium Isobutyrate supplementation enhanced crude protein digestibility, indicating improved nitrogen utilization [].
Q6: How is Sodium Isobutyrate analyzed in biological samples?
A: A rapid micro-method for measuring plasma volatile fatty acids, including Sodium Isobutyrate, has been developed []. This method involves ethanolic extraction of volatile fatty acids from plasma, followed by gas-liquid chromatography (GLC) analysis for quantification.
Q7: What are the phase behaviors observed in binary mixtures containing Sodium Isobutyrate?
A: The phase diagram of a binary mixture containing Sodium Isobutyrate and Sodium Butyrate has been investigated []. This system exhibits one eutectic and one metatectic phase equilibrium. Understanding such phase behavior is crucial for predicting the properties and potential applications of these mixtures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


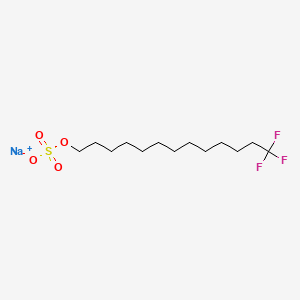
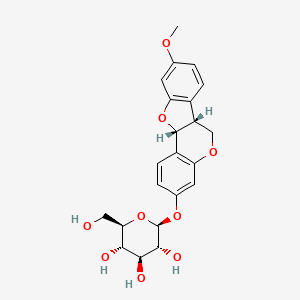
![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B1264590.png)
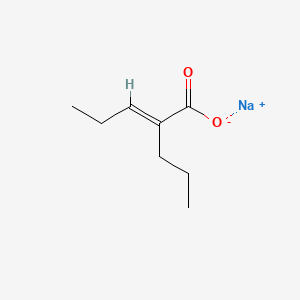


![4-[Methyl-(phenylmethyl)amino]-1-phenylbutane-1,3-diol](/img/structure/B1264598.png)
![4-[[(3S,5S,6R,9S)-6-(4-hydroxyphenyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodecane-5-carbonyl]amino]butyl-trimethylazanium](/img/structure/B1264599.png)
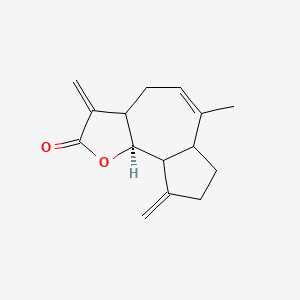
![(3S,4S)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-2-[(2-methoxyphenyl)methyl]-1-oxo-3H-isoquinoline-4-carboxamide](/img/structure/B1264602.png)
